Trichloro(1-trichlorosilyloctadecan-2-yl)silane
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Overview
Description
Trichloro(1-trichlorosilyloctadecan-2-yl)silane is an organosilicon compound characterized by its long alkyl chain and multiple chlorine atoms. This compound is primarily used in the formation of self-assembled monolayers (SAMs) on various substrates, which are crucial in modifying surface properties for applications in microelectronics, nanotechnology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1-trichlorosilyloctadecan-2-yl)silane typically involves the reaction of octadecyltrichlorosilane with silicon tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using dry solvents to prevent hydrolysis of the chlorosilane groups. The reaction conditions include:
Temperature: Typically around 50-70°C.
Solvent: Anhydrous toluene or hexane.
Catalyst: Often a Lewis acid such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions.
Purification steps: such as distillation or recrystallization to ensure high purity of the final product.
Quality control measures: to monitor the concentration of impurities and ensure product consistency.
Chemical Reactions Analysis
Types of Reactions: Trichloro(1-trichlorosilyloctadecan-2-yl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: Chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, typically at elevated temperatures.
Substitution: Nucleophiles such as alcohols, amines, or thiols, often in the presence of a base to neutralize the hydrochloric acid formed.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes, depending on the nucleophile used.
Scientific Research Applications
Trichloro(1-trichlorosilyloctadecan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functionalized surfaces and materials, particularly in the formation of SAMs for surface modification.
Biology: Employed in the development of biosensors and biointerfaces due to its ability to form biocompatible surfaces.
Medicine: Utilized in drug delivery systems and medical devices where surface properties are critical.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants, as well as in the fabrication of microelectronic devices.
Mechanism of Action
The primary mechanism of action of Trichloro(1-trichlorosilyloctadecan-2-yl)silane involves the formation of covalent bonds with hydroxyl groups on surfaces, leading to the creation of SAMs. These monolayers alter the surface energy, wettability, and chemical reactivity of the substrate. The molecular targets include hydroxylated surfaces such as glass, silicon, and metal oxides. The pathways involved typically include hydrolysis and condensation reactions that result in the formation of stable siloxane bonds.
Comparison with Similar Compounds
- Trichloro(octadecyl)silane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
- Trichloro(1H,1H,2H,2H-heptadecafluorodecyl)silane
Comparison:
- Trichloro(octadecyl)silane: Similar in structure but lacks the additional trichlorosilyl group, making it less reactive in forming cross-linked networks.
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: Contains fluorinated alkyl chains, providing unique properties such as increased hydrophobicity and chemical resistance.
- Trichloro(1H,1H,2H,2H-heptadecafluorodecyl)silane: Similar to the perfluorooctyl derivative but with a longer fluorinated chain, offering enhanced surface properties for specific applications.
Trichloro(1-trichlorosilyloctadecan-2-yl)silane stands out due to its dual functionality, allowing it to form more complex and robust surface modifications compared to its counterparts.
Properties
IUPAC Name |
trichloro(1-trichlorosilyloctadecan-2-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36Cl6Si2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(26(22,23)24)17-25(19,20)21/h18H,2-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCYJUBKNUSDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl6Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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